N-(2-Chlorobenzyl)-2-methoxyethanamine hydrochloride
Overview
Description
“N-(2-Chlorobenzyl)-2-methoxyethanamine hydrochloride” is a chemical compound with the linear formula C11H16Cl3N . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-(2-Chlorobenzyl)-2-methoxyethanamine hydrochloride” is represented by the linear formula C11H16Cl3N . The InChI code for a similar compound, N-(2-chlorobenzyl)-2-butanamine hydrochloride, is 1S/C11H16ClN.ClH/c1-3-9(2)13-8-10-6-4-5-7-11(10)12;/h4-7,9,13H,3,8H2,1-2H3;1H .Scientific Research Applications
Metabolism and Detection
Research on similar compounds has focused on understanding their metabolism and developing methods for their detection in biological specimens. For example, studies have described the metabolism of phencyclidine-derived designer drugs, identifying metabolites through techniques like gas chromatography/mass spectrometry (GC/MS). These studies provide a foundation for toxicological analysis and highlight the importance of analytical methods in identifying the intake of novel psychoactive substances (Sauer et al., 2008).
Analytical Characterization
The analytical characterization of novel psychoactive substances is crucial for understanding their properties and effects. Research in this area includes developing and validating methods for the detection and quantification of these substances in various matrices, using techniques such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) (Poklis et al., 2014). These methodologies are essential for forensic analysis, clinical toxicology, and environmental monitoring.
Synthesis and Chemical Reactions
The synthesis of related compounds and their intermediates is a significant area of research, contributing to the development of new pharmaceuticals and materials. Studies on the efficient synthesis of N-methoxy-N-methylamides from carboxylic acids (Kim et al., 2003) and the selective synthesis of N-arylbenzene-1,2-diamines (Chen et al., 2021) demonstrate the importance of innovative chemical reactions in expanding the utility of such compounds.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-methoxyethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-13-7-6-12-8-9-4-2-3-5-10(9)11;/h2-5,12H,6-8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQQTQRDTKEBLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CC=C1Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyl)-2-methoxyethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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